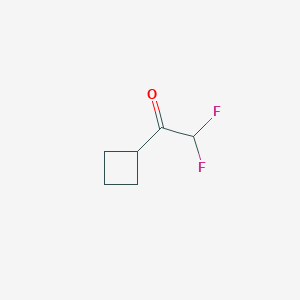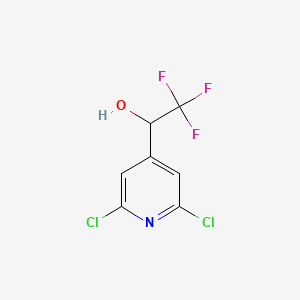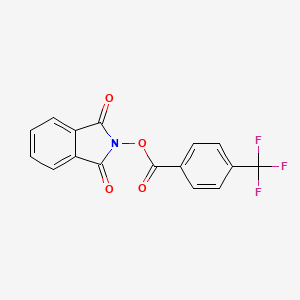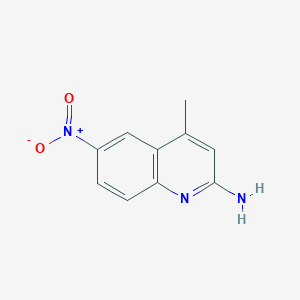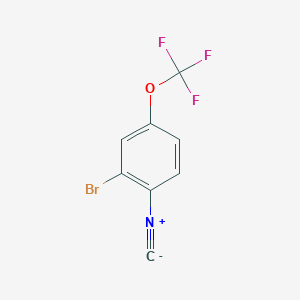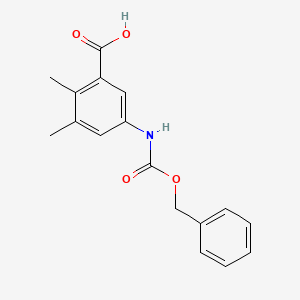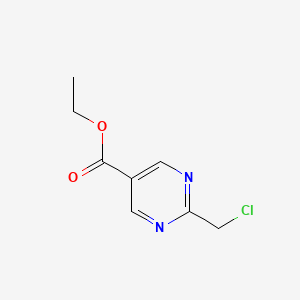
3-(Chloromethyl)-1-isopropoxy-4-methylpentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(chloromethyl)-4-methyl-1-(propan-2-yloxy)pentane is an organic compound with a complex structure that includes a chloromethyl group, a methyl group, and a propan-2-yloxy group attached to a pentane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-4-methyl-1-(propan-2-yloxy)pentane typically involves the chloromethylation of 4-methyl-1-(propan-2-yloxy)pentane. This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
On an industrial scale, the production of 3-(chloromethyl)-4-methyl-1-(propan-2-yloxy)pentane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
3-(chloromethyl)-4-methyl-1-(propan-2-yloxy)pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products
Substitution: Products include amines, ethers, and thioethers.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
科学的研究の応用
3-(chloromethyl)-4-methyl-1-(propan-2-yloxy)pentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive chloromethyl group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(chloromethyl)-4-methyl-1-(propan-2-yloxy)pentane involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
Similar Compounds
- 2-(chloromethyl)-2-ethyl-1-(propan-2-yloxy)butane
- 1-(chloromethyl)-2-(propan-2-yloxy)benzene
Uniqueness
3-(chloromethyl)-4-methyl-1-(propan-2-yloxy)pentane is unique due to its specific substitution pattern on the pentane backbone. This structural feature imparts distinct reactivity and properties compared to similar compounds. For example, the presence of both a chloromethyl and a propan-2-yloxy group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C10H21ClO |
|---|---|
分子量 |
192.72 g/mol |
IUPAC名 |
3-(chloromethyl)-4-methyl-1-propan-2-yloxypentane |
InChI |
InChI=1S/C10H21ClO/c1-8(2)10(7-11)5-6-12-9(3)4/h8-10H,5-7H2,1-4H3 |
InChIキー |
ZYDLIGGLFWOIMQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CCOC(C)C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoicacid](/img/structure/B13575873.png)
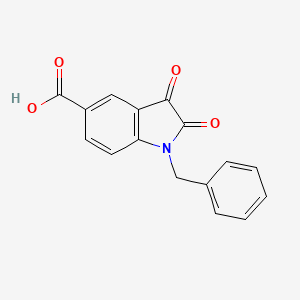
![5-chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B13575880.png)
![rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride](/img/structure/B13575885.png)
![7-[[ethyl(Phenyl)amino]methyl]-2-Methyl-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-One](/img/structure/B13575901.png)
